9-Azadispiro[3.0.35.24]decane
Description
The compound 9-Azadispiro[3.0.35.24]decane (CAS: 1028320-34-4) is a spirocyclic amine derivative with a complex bicyclic structure.
Properties
IUPAC Name |
9-azadispiro[3.0.35.24]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-8(4-1)7-10-9(8)5-2-6-9/h10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOZEPDTRKWOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC23CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azadispiro[3.0.35.24]decane can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .
Another method involves the use of 3,3-tetramethylene glutaric acid and acetic anhydride. In this process, the reaction mixture is treated with ammonium acetate, and the acetic acid formed during the reaction is removed. This method yields high-purity products in a one-step reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of cost-effective raw materials and efficient reaction conditions ensures high yields and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
9-Azadispiro[3.0.35.24]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiroaminal derivatives.
Scientific Research Applications
9-Azadispiro[3.0.35.24]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 9-Azadispiro[3.0.35.24]decane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of interleukin 6 (IL-6) and inflammation in various models. This inhibition is mediated through the suppression of signal transducer activator of transcription 3 (STAT3) and phosphatidylinositol 3-kinase (PI3-K) pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₄H₂₁NO₃
- Molecular Weight : 251.3 g/mol
- Purity : ≥95% (typical for research-grade materials)
- Storage : Requires freezer conditions (-20°C) to maintain stability .
The compound is primarily utilized in pharmaceutical research, particularly in the development of novel bioactive molecules. Its spirocyclic architecture enhances conformational rigidity, which is advantageous for targeting specific biological receptors .
Comparison with Similar Compounds
Spirocyclic amines with nitrogen atoms embedded in their ring systems are a critical class of compounds in medicinal chemistry. Below is a comparative analysis of 9-Azadispiro[3.0.35.24]decane and structurally related azaspiro derivatives:
Structural and Functional Comparisons
Key Observations:
Spiro Ring Systems :
- The target compound’s spiro system ([3.0.35.24]) differs significantly from common analogs like [4.5] or [5.5], which are more prevalent in anticonvulsants (e.g., 6,9-diazaspiro[4.5]decane-8,10-diones) .
- Larger spiro systems (e.g., [5.5]) may offer enhanced steric hindrance, influencing receptor binding selectivity .
Functional Groups :
- Ester groups (e.g., in 9-Azadispiro[2.1.2.3]decane derivatives) improve bioavailability and metabolic stability compared to carboxylates or diones .
- Diones (e.g., 8-Azaspiro[4.5]decane-7,9-dione) are often intermediates or impurities in pharmaceutical syntheses .
Biological Activity: GABA analogs (e.g., 7-azaspiro[4.5]decane carboxylates) target neurotransmitter pathways, whereas 6,9-diazaspiro[4.5]decane-8,10-diones exhibit anticonvulsant properties .
Biological Activity
Overview
9-Azadispiro[3.0.35.24]decane is a cyclic compound notable for its unique spiroaminal structure, which contributes to its diverse biological activities. This compound has garnered attention in scientific research, particularly in pharmacology and material science, due to its potential therapeutic applications and biochemical interactions.
- IUPAC Name : this compound
- Molecular Formula : C9H15N
- Molecular Weight : 135.23 g/mol
- Structure : The spiro structure of this compound allows for unique interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways:
- Inhibition of Inflammatory Pathways : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6). This action is mediated through the suppression of the STAT3 and PI3-K signaling pathways, which are crucial in inflammatory responses .
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial effects, suggesting that this compound may also possess this property by disrupting cellular functions in pathogens .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Effects : It has been investigated for its potential to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics.
- Anti-inflammatory Properties : The inhibition of inflammatory cytokines positions it as a candidate for treating inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, warranting further investigation into its application in cancer therapy.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study demonstrated that derivatives of spiro compounds, including this compound, exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent .
-
Inflammation Model :
- In vitro studies showed that treatment with this compound reduced IL-6 levels in macrophage cell lines, suggesting its utility in managing inflammatory conditions .
-
Cancer Research :
- Preliminary findings indicated that the compound could inhibit the proliferation of certain cancer cell lines, highlighting its potential role in cancer treatment strategies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activities | Unique Features |
|---|---|---|---|
| 8-Azaspiro[4.5]decane | Spiro Compound | Antitumor, Antimicrobial | Similar spiro structure |
| Azaspirane | Spiro Compound | Inhibits multiple myeloma cell growth | Known for anti-inflammatory effects |
| This compound | Spiroaminal Compound | Antimicrobial, Anti-inflammatory | Unique spiroaminal structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
